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molecular formula C9H17NO B8661966 {1-Azabicyclo[3.3.1]nonan-5-yl}methanol

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol

Cat. No. B8661966
M. Wt: 155.24 g/mol
InChI Key: QKPOFVXKUKGCEP-UHFFFAOYSA-N
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Patent
US05244907

Procedure details

A solution of 1-azabicyclo[3.3.1]nonane-5-carboxylic acid ethyl ester (9.08 g, 46 mmol) in anhydrous tetrahydrofuran (25 mL) was added dropwise to a cooled (-10° C.) solution of 1.0N lithium aluminum hydride/tetrahydrofuran (50 mL, 50 mmol) in a 3-neck, 250-mL flask under nitrogen at a rate to keep the reaction temperature below, 5° C. The mixture was stirred for 15 minutes at room temperature, refluxed for 45 minutes, cooled (0° C.), and carefully treated dropwise with water (2 mL), 15% sodium hydroxide (2 mL), and water (6 mL). The suspension was filtered through Celite and the solid was washed with tetrahydrofuran. The filtrate was concentrated in vacuo to afford 6.99 g (98%) of colorless solid; mp 64.0°-65.5° C.
Name
1-azabicyclo[3.3.1]nonane-5-carboxylic acid ethyl ester
Quantity
9.08 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
lithium aluminum hydride tetrahydrofuran
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]12[CH2:14][N:10]([CH2:11][CH2:12][CH2:13]1)[CH2:9][CH2:8][CH2:7]2)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.O.[OH-].[Na+]>O1CCCC1>[N:10]12[CH2:14][C:6]([CH2:4][OH:3])([CH2:13][CH2:12][CH2:11]1)[CH2:7][CH2:8][CH2:9]2 |f:1.2.3.4.5.6.7,9.10|

Inputs

Step One
Name
1-azabicyclo[3.3.1]nonane-5-carboxylic acid ethyl ester
Quantity
9.08 g
Type
reactant
Smiles
C(C)OC(=O)C12CCCN(CCC1)C2
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium aluminum hydride tetrahydrofuran
Quantity
50 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5° C
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled (0° C.)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite
WASH
Type
WASH
Details
the solid was washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N12CCCC(CCC1)(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.99 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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